1-(3-Methoxyquinoxalin-2-yl)piperidin-4-ol
Description
1-(3-Methoxyquinoxalin-2-yl)piperidin-4-ol is a heterocyclic compound featuring a quinoxaline core substituted with a methoxy group at position 3 and a piperidin-4-ol moiety at position 2. Quinoxaline derivatives are widely studied for their diverse pharmacological properties, including antimicrobial, anticancer, and central nervous system (CNS)-targeting activities .
Properties
IUPAC Name |
1-(3-methoxyquinoxalin-2-yl)piperidin-4-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N3O2/c1-19-14-13(17-8-6-10(18)7-9-17)15-11-4-2-3-5-12(11)16-14/h2-5,10,18H,6-9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RCUGFVXUMQPDJQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC2=CC=CC=C2N=C1N3CCC(CC3)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20671397 | |
| Record name | 1-(3-Methoxyquinoxalin-2-yl)piperidin-4-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20671397 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
259.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1065484-15-2 | |
| Record name | 1-(3-Methoxyquinoxalin-2-yl)piperidin-4-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20671397 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
1-(3-Methoxyquinoxalin-2-yl)piperidin-4-ol is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview of the current research findings.
This compound has the following chemical characteristics:
| Property | Details |
|---|---|
| Molecular Formula | C12H14N2O2 |
| Molecular Weight | 218.25 g/mol |
| IUPAC Name | This compound |
| CAS Number | 1065484-15-2 |
The mechanism through which this compound exerts its biological effects is primarily through modulation of neurotransmitter systems and enzyme interactions. Studies suggest that this compound may influence serotonin and dopamine pathways, which are crucial for mood regulation and anxiety management.
Antimicrobial Activity
Research has indicated that derivatives of quinoxaline compounds, including this compound, exhibit antimicrobial properties. A study highlighted its effectiveness against various Gram-positive bacteria, showing minimum inhibitory concentrations (MIC) ranging from 0.5 to 4 µg/mL against resistant strains of Mycobacterium tuberculosis .
Neuropharmacological Effects
This compound has been investigated for its anxiolytic-like effects in rodent models. The compound demonstrated a significant reduction in anxiety-related behaviors, suggesting its potential use in treating anxiety disorders .
Cytotoxicity and Selectivity
In vitro studies have assessed the cytotoxic effects of this compound on various cancer cell lines. The results indicated selective toxicity towards cancer cells while exhibiting minimal toxicity towards normal cells, highlighting its therapeutic potential .
Case Studies
- Antimicrobial Efficacy : A study conducted on the antimicrobial properties of quinoxaline derivatives found that this compound effectively inhibited the growth of M. tuberculosis strains with notable selectivity against other microorganisms .
- Anxiolytic Effects : In a behavioral study using mice, the administration of this compound resulted in significant anxiolytic-like behavior compared to control groups, supporting its potential as a therapeutic agent for anxiety .
Research Findings Summary
The biological activity of this compound can be summarized as follows:
Scientific Research Applications
Anticancer Activity
Numerous studies have investigated the anticancer properties of quinoxaline derivatives, including 1-(3-Methoxyquinoxalin-2-yl)piperidin-4-ol. Research indicates that compounds with similar structures exhibit significant antiproliferative effects against various cancer cell lines.
- Case Study : A study published in Bioorganic & Medicinal Chemistry demonstrated that derivatives of quinoxaline showed IC50 values ranging from 1.9 to 7.52 μg/mL against human colorectal (HCT-116) and breast (MCF-7) cancer cell lines . This suggests that this compound may possess similar or enhanced activity.
Neurological Disorders
The compound's potential as a therapeutic agent for neurological disorders is supported by its ability to act on G protein-coupled receptors (GPCRs), which are critical targets in drug discovery for conditions such as Parkinson's disease.
- Case Study : Research has highlighted the development of compounds targeting dopamine D2/D3 receptors for neuroprotective therapy in Parkinson’s disease . The structural similarities with known GPCR modulators suggest that this compound could be explored further in this context.
Antimicrobial Properties
Quinoxaline derivatives have also been studied for their antimicrobial activities, with some showing promising results against bacterial strains.
- Case Study : A recent study indicated that certain quinoxaline derivatives exhibited significant antibacterial activity against Escherichia coli and Staphylococcus aureus, suggesting that this compound could be effective against similar pathogens .
Table: Synthesis Overview
| Step | Reaction Type | Reagents/Conditions |
|---|---|---|
| 1 | Condensation | o-phenylenediamine + carbonyl compound |
| 2 | Cyclization/Nucleophilic Substitution | Piperidine + base (e.g., NaOH) |
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Features and Modifications
The following compounds share structural similarities with 1-(3-Methoxyquinoxalin-2-yl)piperidin-4-ol, differing in heterocyclic cores, substituents, or functional groups:
Pharmacokinetic and Physicochemical Properties
- Lipophilicity and Solubility: The methoxy group in this compound likely balances lipophilicity and solubility compared to the more polar 1-(3-Chloro-quinoxalin-2-yl)-piperidine-4-carboxylic acid .
- BBB Penetration: Z3777013540’s CNS MPO score () underscores the importance of fluorine and heterocyclic nitrogen positioning in optimizing blood-brain barrier transit, a property less evident in quinoxaline-based analogs .
Key Findings and Implications
- Structural Flexibility: Minor modifications (e.g., replacing quinoxaline with pyrimidine or indole) drastically alter biological targets, as seen in antimicrobial vs. CNS-active compounds .
- Pharmacokinetic Optimization : Piperidin-4-ol derivatives with fluorine or methoxy groups exhibit enhanced BBB penetration or solubility, guiding future design .
Preparation Methods
Direct Coupling
- Reaction of 3-methoxyquinoxalin-2-yl halides with piperidin-4-ol under basic conditions to form the C-N bond.
- Use of catalytic systems to promote substitution.
Mannich-Type Condensation
- The Mannich reaction is a classical method to synthesize piperidin-4-one derivatives, which can be reduced to piperidin-4-ol.
- This involves condensation between substituted aromatic aldehydes, ketones, and ammonia or amines.
- Although this method is more general for piperidin-4-one derivatives, it provides a foundation for synthesizing piperidin-4-ol containing molecules after reduction.
Representative Preparation Method from Literature
While direct literature on this compound is limited, analogous compounds such as 1-(3-cyclopropylamino-quinoxalin-2-yl)piperidin-4-ol have been prepared and characterized, indicating similar synthetic routes.
Stepwise Synthesis Example:
| Step | Reaction Type | Reagents/Conditions | Outcome |
|---|---|---|---|
| 1 | Quinoxaline formation | Condensation of o-phenylenediamine derivative with diketone | Formation of quinoxaline core |
| 2 | Methoxylation | Methylation reagents (e.g., methyl iodide, base) | Introduction of methoxy group at position 3 |
| 3 | Halogenation or activation | Halogenation at 2-position (e.g., chlorination) | Formation of 2-halogenated quinoxaline |
| 4 | Nucleophilic substitution | Reaction with piperidin-4-ol under basic or catalytic conditions | Formation of this compound |
Purification and Characterization
- Crystallization techniques are employed to purify piperidin-4-ol derivatives, including those linked to quinoxaline.
- Recrystallization from suitable solvents removes impurities.
- Characterization typically involves NMR, IR, and mass spectrometry to confirm structure and purity.
Research Findings and Notes
- The Mannich condensation route provides a versatile approach to piperidin-4-ol derivatives, adaptable to quinoxaline substitution patterns.
- Patents indicate the feasibility of preparing various substituted quinoxaline-piperidine derivatives with methoxy groups, suggesting that similar conditions are applicable for the target compound.
- Commercial suppliers offer related compounds like 1-(3-cyclopropylamino-quinoxalin-2-yl)piperidin-4-ol with high purity, indicating established synthetic protocols.
Summary Table of Preparation Methods
| Method | Key Reagents/Conditions | Advantages | Limitations |
|---|---|---|---|
| Mannich Condensation | Aromatic aldehydes, ketones, ammonium acetate | Straightforward, versatile | May require reduction steps |
| Nucleophilic Substitution | 2-halogenated quinoxaline, piperidin-4-ol | Direct C-N bond formation | Requires halogenated intermediate |
| Methoxylation | Methylating agents (e.g., methyl iodide) | Selective substitution | Position-specific control needed |
| Crystallization Purification | Solvent recrystallization | High purity product | Solvent selection critical |
Q & A
Basic Research Questions
Q. What are the common synthetic routes for 1-(3-Methoxyquinoxalin-2-yl)piperidin-4-ol, and what characterization techniques are essential for confirming its structure?
- Methodological Answer : Synthesis typically involves nucleophilic substitution or coupling reactions between quinoxaline derivatives and functionalized piperidines. For example, a quinoxaline precursor (e.g., 3-methoxy-2-chloroquinoxaline) may react with 4-hydroxypiperidine under basic conditions (e.g., K₂CO₃ in DMF at 80–100°C) . Purification via column chromatography (silica gel, gradient elution with ethyl acetate/hexane) is critical. Structural confirmation requires ¹H/¹³C NMR (to verify methoxy and piperidine proton environments), IR spectroscopy (to confirm hydroxyl and aromatic C-H stretches), and mass spectrometry (for molecular ion validation) .
Q. What are the optimal reaction conditions for synthesizing this compound to maximize yield and purity?
- Methodological Answer : Key parameters include:
- Solvent : Polar aprotic solvents like DMF or DMSO enhance nucleophilicity of the piperidine oxygen.
- Base : K₂CO₃ or Et₃N facilitates deprotonation of the hydroxyl group for nucleophilic attack.
- Temperature : 80–100°C balances reaction rate and side-product minimization .
- Protecting Groups : Temporary protection of the piperidine hydroxyl (e.g., with tert-butyldimethylsilyl chloride) may prevent unwanted side reactions during coupling .
Q. How does the compound’s solubility profile impact its application in in vitro assays?
- Methodological Answer : The compound’s solubility in aqueous buffers (e.g., PBS) is limited due to its aromatic and heterocyclic moieties. For biological testing, use DMSO (≤1% v/v) as a co-solvent to maintain solubility without cytotoxicity. Pre-screen solvents using dynamic light scattering (DLS) to confirm colloidal stability .
Advanced Research Questions
Q. How do electronic effects of substituents on the quinoxaline ring influence the compound’s reactivity and interaction with biological targets?
- Methodological Answer : Substituents alter electron density on the quinoxaline ring, impacting π-π stacking with biological targets. For example:
- Methoxy groups : Electron-donating effects enhance nucleophilic aromatic substitution but may reduce binding affinity to hydrophobic enzyme pockets.
- Chloro substituents : Electron-withdrawing effects increase electrophilicity, potentially improving covalent interactions with cysteine residues in target proteins.
Comparative studies using analogues (e.g., 3-chloro or 3-methyl derivatives) via docking simulations (AutoDock Vina) and surface plasmon resonance (SPR) can quantify these effects .
Q. What strategies can resolve discrepancies in spectroscopic data during structural elucidation?
- Methodological Answer : Contradictions in NMR/IR data (e.g., unexpected splitting or missing peaks) often arise from tautomerism or rotameric equilibria. Strategies include:
- Variable-temperature NMR : To freeze conformational changes (e.g., at −40°C in CD₂Cl₂).
- 2D NMR (COSY, HSQC) : To correlate ambiguous proton-carbon pairs.
- Computational modeling (DFT) : To predict stable conformers and compare theoretical/experimental spectra .
Q. What factorial design approaches are recommended for optimizing synthesis parameters?
- Methodological Answer : Use a Box-Behnken design to test 3–4 critical factors (e.g., temperature, solvent ratio, catalyst loading) with minimal experimental runs. For example:
| Factor | Low Level | High Level |
|---|---|---|
| Temperature | 70°C | 110°C |
| Solvent (DMF:H₂O) | 9:1 | 7:3 |
| K₂CO₃ (equiv.) | 1.5 | 3.0 |
| Analyze responses (yield, purity) via ANOVA and response surface modeling to identify optimal conditions . |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
